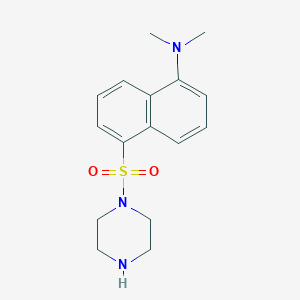

1-Dansylpiperazine

Description

1-Dansylpiperazine is a dansyl-substituted piperazine derivative. Piperazine derivatives are widely studied for their pharmacological and chemical versatility, including roles as receptor ligands, enzyme inhibitors, and intermediates in organic synthesis .

Properties

IUPAC Name |

N,N-dimethyl-5-piperazin-1-ylsulfonylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-18(2)15-7-3-6-14-13(15)5-4-8-16(14)22(20,21)19-11-9-17-10-12-19/h3-8,17H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTFFCBHBQNURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471518 | |

| Record name | 1-Dansylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86516-36-1 | |

| Record name | 1-Dansylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dansylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1-Dansylpiperazine is typically synthesized through the reaction of piperazine with dansyl chloride. The reaction is carried out in an organic solvent such as methanol or acetonitrile, under basic conditions provided by a base like triethylamine . The reaction proceeds as follows:

Reaction of Piperazine with Dansyl Chloride: Piperazine reacts with dansyl chloride to form 1-Dansylpiperazine.

Industrial production methods for 1-Dansylpiperazine follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Dansylpiperazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Dansylpiperazine has a wide range of applications in scientific research:

Analytical Chemistry: It is used as a fluorescent reagent for the detection and quantification of amino acids, peptides, and proteins.

Medicine: It is employed in the development of diagnostic assays and imaging techniques.

Industry: In industrial applications, it is used in the quality control of pharmaceuticals and the monitoring of biochemical processes.

Mechanism of Action

The mechanism by which 1-Dansylpiperazine exerts its effects is primarily through its fluorescent properties. When exposed to ultraviolet light, it emits fluorescence, which can be measured and analyzed. This property makes it an excellent probe for studying molecular interactions and dynamics. The molecular targets and pathways involved include binding sites on proteins and enzymes, where it can provide insights into binding affinities and conformational changes .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

The pharmacological and physicochemical properties of piperazine derivatives are heavily influenced by their substituents. Below is a comparative analysis of key analogs from the evidence, focusing on substituent effects, biological activity, and applications:

Table 1: Comparison of Piperazine Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity : Bulky aromatic groups (e.g., diphenylmethyl in 1-Diphenylmethylpiperazine ) increase lipophilicity, enhancing blood-brain barrier penetration. In contrast, polar groups like alkoxybenzyl () improve water solubility.

- Electron-Withdrawing Groups : Chlorine substituents (e.g., 3-chlorophenyl in ) enhance binding to serotonin receptors by modulating electron density.

- Steric Effects : The diazenyl group in 1-Methyl-4-aryldiazenylpiperazines induces steric hindrance, affecting DNA intercalation and anticancer activity .

Research Findings and Limitations

- Therapeutic Versatility : A 2016 patent review () identified >200 piperazine-based therapeutics, underscoring the scaffold’s adaptability across disease areas.

- Contradictions : While some derivatives (e.g., 1-Benzylpiperazine ) are associated with psychoactive misuse, others (e.g., 1-Diphenylmethylpiperazine ) are clinically approved for allergies, emphasizing substituent-driven safety profiles.

- Knowledge Gaps: The evidence lacks direct data on 1-Dansylpiperazine’s fluorescence quantum yield or binding kinetics, necessitating further experimental validation.

Biological Activity

1-Dansylpiperazine (1-DNS-Pip) is a fluorescent derivative of piperazine, synthesized by reacting piperazine with dansyl chloride. This compound has garnered attention for its diverse biological activities and applications in biochemical research, particularly due to its ability to act as a fluorescent probe in cellular studies.

1-Dansylpiperazine is characterized by its dansyl group, which imparts strong fluorescent properties, making it useful in various imaging techniques. The synthesis typically involves the reaction of piperazine with dansyl chloride, resulting in a stable fluorescent compound that can be utilized in biological assays.

Biological Activities

1-DNS-Pip exhibits several notable biological activities:

- Antimicrobial Properties : Piperazine derivatives, including 1-DNS-Pip, have shown antimicrobial activity against various pathogens. Studies indicate that these compounds can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents .

- Cellular Imaging : The fluorescent nature of 1-DNS-Pip allows it to be used as a probe for cellular imaging. It can selectively label cellular components, enabling researchers to visualize cellular processes in real-time. This property is particularly useful in studies involving reactive oxygen species (ROS) and other signaling molecules within cells .

- Fluorescence Resonance Energy Transfer (FRET) : 1-DNS-Pip has been used in FRET applications, where it serves as a donor fluorophore. In these systems, it can interact with various acceptor molecules to study molecular interactions and conformational changes within biological systems .

Table 1: Summary of Biological Activities of 1-Dansylpiperazine

Detailed Research Findings

Recent studies have highlighted the utility of 1-DNS-Pip in various experimental setups:

- Antimicrobial Activity : A study by Marchetti et al. (2012) demonstrated that piperazine derivatives possess significant antimicrobial properties. The research indicated that modifications to the piperazine structure could enhance efficacy against specific bacterial strains.

- Cellular Imaging Studies : Research published by Gao et al. (2019) explored the use of organelle-targeted fluorescent probes, including 1-DNS-Pip, for monitoring ROS levels in living cells. This study emphasized the importance of such probes in understanding redox homeostasis and related physiological processes.

- FRET Mechanisms : A publication from the ACS detailed the application of 1-DNS-Pip as a fluorescent donor in FRET experiments. The findings suggested that this compound could effectively monitor interactions between biomolecules, providing insights into cellular signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.